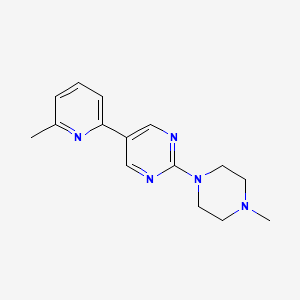
2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylpiperazine and a methylpyridine group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Substitution Reactions: The introduction of the 4-methylpiperazine and 6-methylpyridine groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the condensation and substitution reactions in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with methylpiperazine and methylpyridine groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19N5 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C15H19N5/c1-12-4-3-5-14(18-12)13-10-16-15(17-11-13)20-8-6-19(2)7-9-20/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
VXEFISYZIMFSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CN=C(N=C2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide](/img/structure/B12223611.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12223623.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12223628.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12223630.png)
![1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12223640.png)
![2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12223648.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12223649.png)
![N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B12223652.png)


![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one](/img/structure/B12223663.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12223668.png)
![3-(2-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223680.png)

